molecular formula C12H16N4O4S B497268 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-92-4

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B497268
CAS No.: 927640-92-4
M. Wt: 312.35g/mol
InChI Key: ZNOCWEMLNJHUOT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a chemical compound that features a benzenesulfonamide core with methoxy groups at the 3 and 4 positions, and a triazole ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The starting material, 3,4-dimethoxybenzenesulfonyl chloride, is reacted with an appropriate amine to form the benzenesulfonamide core.

    Introduction of the Triazole Ring: The ethyl linker with a triazole ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the benzenesulfonamide with 2-(1H-1,2,4-triazol-1-yl)ethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The benzenesulfonamide core can also interact with enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzenesulfonamide: Lacks the triazole ring, making it less versatile in terms of biological interactions.

    N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide: Lacks the methoxy groups, which can affect its reactivity and interactions.

Uniqueness

3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is unique due to the presence of both methoxy groups and a triazole ring. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and development in various fields.

Biological Activity

3,4-Dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a synthetic compound that combines a benzene sulfonamide structure with a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse pharmacological properties, including antifungal and anticancer activities.

The molecular formula of this compound is C14H18N4O3S, with a molecular weight of approximately 310.39 g/mol. Its structural characteristics include methoxy substitutions on the benzene ring and a triazole group that enhances its biological activity.

Property Value
Molecular FormulaC14H18N4O3S
Molecular Weight310.39 g/mol
IUPAC NameThis compound
CAS Number927640-92-4

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For example, triazole derivatives have been shown to inhibit the growth of various fungi and bacteria. The specific compound has been evaluated for its efficacy against several strains of pathogens.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival.

Case Study:
In a study published in MDPI, the compound was tested against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 cells, suggesting its potential as an anticancer agent .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and participate in π-π interactions with active sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the methoxy groups enhance hydrophobic interactions which may increase binding affinity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzene sulfonamide and triazole moieties significantly influence biological activity. For instance:

  • Substituents on the benzene ring : Different functional groups can enhance or reduce activity.
  • Length of the ethyl linker : Variations in linker length have been shown to affect the binding efficiency to target enzymes.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-19-11-4-3-10(7-12(11)20-2)21(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOCWEMLNJHUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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